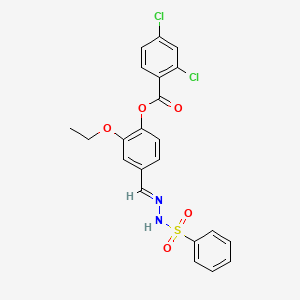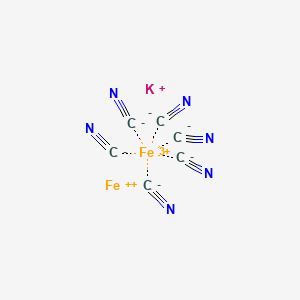![molecular formula C71H76Cl2N2O2P2Ru+4 B12057172 [1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)](/img/structure/B12057172.png)
[1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RuCl2[(S)-(DM-BINAP)][(S)-DAIPEN] is a ruthenium-based complex that has garnered significant attention in the field of asymmetric catalysis. This compound is known for its high efficiency and selectivity in various catalytic reactions, particularly in the hydrogenation of ketones and imines. The complex consists of a ruthenium center coordinated with two chiral ligands: (S)-2,2’-bis(di(3,5-xylyl)phosphino)-1,1’-binaphthyl (DM-BINAP) and (S)-1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine (DAIPEN).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of RuCl2[(S)-(DM-BINAP)][(S)-DAIPEN] typically involves the reaction of a ruthenium precursor, such as ruthenium trichloride, with the chiral ligands DM-BINAP and DAIPEN. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in solvents like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired complex is complete .
Industrial Production Methods
While specific industrial production methods for RuCl2[(S)-(DM-BINAP)][(S)-DAIPEN] are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. The use of automated reactors and purification systems can further enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
RuCl2[(S)-(DM-BINAP)][(S)-DAIPEN] primarily undergoes catalytic reactions, including:
Hydrogenation: The complex is highly effective in the asymmetric hydrogenation of ketones and imines, leading to the formation of chiral alcohols and amines.
Transfer Hydrogenation: It can also catalyze the transfer hydrogenation of various substrates using hydrogen donors like isopropanol.
Cyclometalation: The complex can form cyclometalated species, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas (H2) is commonly used as the hydrogen source, with reactions typically conducted under mild pressures and temperatures.
Transfer Hydrogenation: Isopropanol or formic acid can serve as hydrogen donors, with reactions often carried out at room temperature or slightly elevated temperatures.
Major Products Formed
Chiral Alcohols: From the hydrogenation of ketones.
Chiral Amines: From the hydrogenation of imines.
Cyclometalated Intermediates: Useful in further synthetic transformations.
Wissenschaftliche Forschungsanwendungen
RuCl2[(S)-(DM-BINAP)][(S)-DAIPEN] has a wide range of applications in scientific research:
Chemistry: It is extensively used in asymmetric catalysis for the synthesis of chiral molecules, which are important in pharmaceuticals and fine chemicals.
Biology: The complex is studied for its potential in the synthesis of biologically active compounds.
Medicine: It is explored for its role in the synthesis of chiral drugs and intermediates.
Wirkmechanismus
The mechanism by which RuCl2[(S)-(DM-BINAP)][(S)-DAIPEN] exerts its catalytic effects involves the coordination of the substrate to the ruthenium center, followed by the transfer of hydrogen atoms. The chiral ligands (DM-BINAP and DAIPEN) create a chiral environment around the ruthenium center, which induces enantioselectivity in the hydrogenation reactions. The molecular targets and pathways involved include the activation of hydrogen and the formation of metal-hydride intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- RuCl2[®-(DM-BINAP)][®-DAIPEN]
- RuCl2[(S)-(DM-SEGPHOS®)][(S)-DAIPEN]
- RuCl2[®-(DM-SEGPHOS®)][®-DAIPEN]
- RuCl(p-cymene)[(S,S)-Ts-DPEN]
Uniqueness
RuCl2[(S)-(DM-BINAP)][(S)-DAIPEN] stands out due to its high enantioselectivity and efficiency in asymmetric hydrogenation reactions. The combination of DM-BINAP and DAIPEN ligands provides a unique chiral environment that enhances the catalytic performance compared to other similar ruthenium complexes .
Eigenschaften
Molekularformel |
C71H76Cl2N2O2P2Ru+4 |
|---|---|
Molekulargewicht |
1223.3 g/mol |
IUPAC-Name |
[1-[2-bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+) |
InChI |
InChI=1S/C52H48P2.C19H26N2O2.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;;/h9-32H,1-8H3;5-13,18H,20-21H2,1-4H3;2*1H;/q;;;;+4/t;18-;;;/m.0.../s1 |
InChI-Schlüssel |
XWIHDCUMZIILBM-OGLOXHGMSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1)[PH+](C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)[PH+](C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)[C@@H](C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru+2]Cl |
Kanonische SMILES |
CC1=CC(=CC(=C1)[PH+](C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)[PH+](C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru+2]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12057096.png)




![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrate;hydrochloride](/img/structure/B12057132.png)

![4-bromo-N'-[(E)-2-furylmethylidene]benzohydrazide](/img/structure/B12057167.png)

![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12057180.png)


